molecular formula C9H6N2O5 B1607339 Methyl 6-nitro-1,2-benzoxazole-3-carboxylate CAS No. 5453-86-1

Methyl 6-nitro-1,2-benzoxazole-3-carboxylate

Cat. No.: B1607339
CAS No.: 5453-86-1
M. Wt: 222.15 g/mol
InChI Key: RDAMDINPNCIMJD-UHFFFAOYSA-N
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Description

Chemical Identity and Nomenclature

This compound constitutes a complex heterocyclic compound featuring a benzoxazole core structure with specific substitution patterns that define its chemical identity and properties. The compound's systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, where the base structure is identified as 1,2-benzoxazole, with substitutions indicated by numerical position markers. The presence of a nitro group at position 6 and a methyl ester carboxylate group at position 3 creates a unique molecular architecture that distinguishes this compound from other benzoxazole derivatives.

The molecular structure of this compound can be represented through various chemical notation systems, each providing specific insights into its structural characteristics. The Simplified Molecular Input Line Entry System representation shows the compound as COC(=O)C1=NOC2=C1C=CC(=C2)N+[O-], which illustrates the connectivity between atoms and the arrangement of functional groups. The International Chemical Identifier code provides additional structural verification through the string InChI=1S/C9H6N2O5/c1-15-9(12)8-6-3-2-5(11(13)14)4-7(6)16-10-8/h2-4H,1H3, confirming the molecular composition and atomic connectivity patterns within the compound structure.

The compound's molecular weight of 222.15 grams per mole reflects the cumulative atomic masses of its constituent elements, with the molecular formula C9H6N2O5 indicating the presence of nine carbon atoms, six hydrogen atoms, two nitrogen atoms, and five oxygen atoms. This specific elemental composition contributes to the compound's distinctive physical and chemical properties, including its density of 1.487 grams per cubic centimeter and estimated boiling point of 389 degrees Celsius at standard atmospheric pressure. The refractive index of 1.625 further characterizes the optical properties of this heterocyclic compound, providing important data for analytical identification and characterization purposes.

Table 1: Physical and Chemical Properties of this compound

Property Value Source
Molecular Formula C9H6N2O5
Molecular Weight 222.15 g/mol
Chemical Abstracts Service Number 5453-86-1
Density 1.487 g/cm³
Boiling Point 389°C at 760 mmHg
Refractive Index 1.625
Flash Point 189°C
Vapor Pressure 2.95×10⁻⁶ mmHg at 25°C

Alternative nomenclature systems have been employed to describe this compound, reflecting different approaches to systematic chemical naming and classification. The compound is also known as methyl 6-nitrobenzo[d]isoxazole-3-carboxylate, emphasizing the benzisoxazole structural designation that some chemical databases and literature sources prefer. Additional synonymous names include 6-nitro-, methyl ester and 1,2-Benzisoxazole-3-carboxylic acid, 6-nitro-, methyl ester, which provide alternative systematic approaches to naming this complex heterocyclic structure. These varied nomenclature approaches reflect the evolution of chemical naming conventions and the need for precise identification of complex molecular structures within scientific literature and chemical databases.

The structural relationship between this compound and related benzoxazole derivatives provides important context for understanding its place within the broader family of heterocyclic compounds. Comparative analysis with structurally similar compounds, such as methyl 6-amino-1,2-benzoxazole-3-carboxylate (Chemical Abstracts Service number 57764-47-3), reveals the impact of different substituent groups on molecular properties and potential applications. The amino derivative differs only in the substitution at position 6, where an amino group replaces the nitro functionality, resulting in a molecular formula of C9H8N2O3 and a reduced molecular weight of 192.17 grams per mole. This comparison illustrates how specific functional group modifications can significantly alter the chemical and physical characteristics of benzoxazole derivatives.

Historical Context in Heterocyclic Chemistry

The development of this compound occurs within the broader historical context of heterocyclic chemistry advancement, particularly in the field of benzoxazole synthesis and functionalization. Heterocyclic compounds have maintained a central position in organic chemistry since the middle of the nineteenth century, when the systematic study of these structures began to emerge as a distinct area of scientific inquiry. The benzoxazole ring system represents a fundamental heterocyclic structure that combines aromatic benzene characteristics with the unique properties conferred by the oxazole ring, creating compounds with diverse chemical and biological properties that have attracted considerable research attention over many decades.

The historical progression of benzoxazole chemistry reflects broader trends in heterocyclic compound development, where researchers have systematically explored methods for constructing complex ring systems and introducing specific functional groups to modulate molecular properties. The synthesis of benzoxazole derivatives has evolved through various methodological approaches, with significant contributions coming from advances in catalytic processes and synthetic methodology development. Early synthetic approaches to benzoxazole formation typically involved condensation reactions between ortho-aminophenol derivatives and carboxylic acids or aldehydes, establishing foundational methods that continue to influence contemporary synthetic strategies for producing these heterocyclic compounds.

Research into benzoxazole synthesis has revealed multiple pathways for constructing these heterocyclic structures, each offering distinct advantages for introducing specific substitution patterns and functional groups. The formation of benzoxazoles through the reaction of ortho-aminophenol with benzaldehyde represents one classical approach that has been extensively studied and optimized through various catalytic systems. Alternative synthetic routes have explored the use of different catalysts and reaction conditions, including the application of Brønsted acidic ionic liquid gel catalysts that enable solvent-free conditions and improved recyclability of catalytic materials. These methodological advances have contributed to more efficient and environmentally sustainable approaches to benzoxazole synthesis.

The biological significance of benzoxazole derivatives has provided additional motivation for their continued study and development within the pharmaceutical and medicinal chemistry communities. More than seventy-five percent of the top two hundred pharmaceutical compounds contain heterocyclic structures, with benzoxazole derivatives representing an important subset of these biologically active molecules. Natural product isolation studies have identified numerous benzoxazole-containing compounds from diverse biological sources, including marine sponges, bacteria, and plant materials, demonstrating the widespread occurrence of these structures in nature. Examples such as calcimycin, nataxazole, and various pseudopteroxazole derivatives illustrate the structural diversity and biological significance of naturally occurring benzoxazole compounds.

Table 2: Notable Naturally Occurring Benzoxazole Derivatives

Compound Name Source Structural Features Reference
Calcimycin Bacteria Ionophore activity
Nataxazole Marine organisms Complex substitution pattern
Pseudopteroxazole Marine sponges Aromatic substitution
UK-1 Bacterial sources Metal-binding properties
Caboxamycin Bacterial fermentation Antibiotic properties

The biosynthetic pathways leading to benzoxazole formation in natural systems have attracted considerable research attention, revealing complex enzymatic processes that differ significantly from traditional chemical synthesis methods. Investigation of biosynthetic gene clusters associated with benzoxazole-containing natural products has identified specific enzymes responsible for benzoxazole ring formation, including novel amidohydrolase and acyl-coenzyme A ligase enzymes that catalyze previously unknown transformations. The characterization of enzymes such as NatL2 and NatAM from the nataxazole biosynthetic pathway has provided important insights into the mechanisms of benzoxazole formation in biological systems, revealing ester formation followed by intramolecular cyclization as key steps in the biosynthetic process.

Properties

IUPAC Name

methyl 6-nitro-1,2-benzoxazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2O5/c1-15-9(12)8-6-3-2-5(11(13)14)4-7(6)16-10-8/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDAMDINPNCIMJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NOC2=C1C=CC(=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60280841
Record name Methyl 6-nitro-1,2-benzoxazole-3-carboxylate
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Molecular Weight

222.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

5453-86-1
Record name 1,2-Benzisoxazole-3-carboxylic acid, 6-nitro-, methyl ester
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Record name 5453-86-1
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Record name Methyl 6-nitro-1,2-benzoxazole-3-carboxylate
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 6-nitro-1,2-benzoxazole-3-carboxylate typically involves the condensation of 2-aminophenol with an appropriate aldehyde under specific reaction conditions. One common method involves using a catalyst such as titanium tetraisopropoxide (TTIP) in the presence of hydrogen peroxide and ethanol . The reaction is carried out at elevated temperatures to yield the desired benzoxazole derivative.

Industrial Production Methods

Industrial production of benzoxazole derivatives, including this compound, often employs scalable and efficient synthetic routes. These methods may involve the use of nanocatalysts or metal catalysts to enhance reaction efficiency and yield . Solvent-free conditions and recyclable catalysts are also explored to make the process more environmentally friendly.

Chemical Reactions Analysis

Hydrolysis of the Methyl Ester

The methyl ester group undergoes hydrolysis under acidic or basic conditions to form the corresponding carboxylic acid (6-nitro-1,2-benzoxazole-3-carboxylic acid). This reaction is analogous to ester hydrolysis in other benzoxazole derivatives .

Reaction Conditions

  • Acidic Hydrolysis : H₃O⁺/H₂O, elevated temperature

  • Basic Hydrolysis : NaOH/H₂O, reflux

Reduction of the Nitro Group

The nitro group (-NO₂) at the 6-position can be reduced to an amine (-NH₂) using metal-based reagents. For example:

  • Fe/NH₄Cl in MeOH/H₂O : Yields 2-methylbenzoxazol-6-amine in 85% yield after 2 hours at 70°C .

  • H₂/Pd-C : Achieves selective reduction under milder conditions (20°C, 16 hours) .

Table 1: Nitro Group Reduction Conditions

ReagentSolventTemperatureTimeYield
Fe + NH₄ClMeOH/H₂O70°C2 h85%
H₂ + 10% Pd/CMeOH20°C16 h85%

Nucleophilic Substitution

  • Amination : Replacement of −NO₂ with −NH₂ via catalytic hydrogenation .

  • Acyl Transfer : Potential for nucleophilic acyl substitution at the ester group, though specific data is unavailable.

Esterification and Derivatization

The methyl ester can undergo transesterification under basic conditions (e.g., NaOH) to form other esters or carboxylic acid salts.

Pharmacological Relevance

While not directly studied, benzoxazole derivatives like DS68702229 (a related compound) demonstrate bioactivity as NAMPT activators . This suggests that structural modifications (e.g., altering the ester group) could influence pharmacokinetic or therapeutic profiles.

Scientific Research Applications

Medicinal Chemistry

M6NBC is primarily investigated for its potential medicinal properties due to the presence of the nitro group, which is often associated with various biological activities:

  • Antibacterial Activity : Research indicates that compounds with similar structures exhibit significant antibacterial effects against pathogens such as Escherichia coli and Staphylococcus aureus. M6NBC may be explored as a lead compound for developing new antibacterial agents .
  • Antifungal and Antiparasitic Properties : Nitroaromatic compounds are known for their antifungal and antiparasitic activities. Investigating M6NBC in this context could provide insights into its efficacy against specific fungal strains and parasites.
  • Drug Development : The compound's unique structure positions it as a potential candidate for drug development, particularly in creating derivatives that enhance therapeutic efficacy and reduce toxicity .

Material Science

The photochemical and thermal properties of M6NBC make it a candidate for applications in material science:

  • Organic Light-Emitting Diodes (OLEDs) : The compound's ability to exhibit interesting photophysical properties could be harnessed in the development of OLED materials. Studies on its photophysical behavior are warranted to assess its viability in this area.
  • Heat-Resistant Polymers : Due to its thermal stability, M6NBC may be utilized in formulating heat-resistant polymers, which are essential in various industrial applications.

Synthetic Applications

M6NBC serves as a versatile building block in organic synthesis:

  • Synthesis of Complex Molecules : Researchers can use M6NBC as an intermediate for synthesizing more complex organic molecules with desirable properties. Its reactivity can facilitate various synthetic pathways leading to novel compounds .
  • Catalyst Development : Recent studies have explored the use of nanomaterials as catalysts in synthesizing benzoxazole derivatives, indicating that M6NBC could be involved in innovative catalytic processes within organic synthesis frameworks .

Case Studies and Research Findings

Several studies have documented the applications of M6NBC or structurally related compounds:

StudyApplication FocusFindings
Antibacterial ActivityIdentified significant activity against E. coli and Bacillus subtilis, suggesting potential for drug development.
Synthesis MethodologiesDeveloped new synthetic routes for benzoxazole derivatives using M6NBC as an intermediate; highlighted high yields and efficiency.
Material Science ApplicationsInvestigated photophysical properties relevant to OLEDs; indicated promising results for further exploration.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Benzoxazole derivatives vary based on substituent positions and functional groups. Below is a comparative analysis of Methyl 6-nitro-1,2-benzoxazole-3-carboxylate with structurally related compounds:

1,2-Benzisoxazole-3-methanol, 6-nitro (CAS 102741-52-6)

  • Molecular Formula : C₈H₆N₂O₄
  • Molar Mass : 194.14 g/mol
  • Key Differences: The methanol (-CH₂OH) group at position 3 contrasts with the methyl carboxylate (-COOCH₃) group in the target compound.
  • Synthetic Relevance : Both compounds likely undergo nitration at position 6, as evidenced by analogous nitration protocols for benzoxazole derivatives .

9-Benzoyl-3-methyltetrahydrocarbazole Nitro Derivatives

  • Relevance : Nitration of benzoyl-substituted carbazoles (e.g., 5-nitro-9-benzoyl derivatives) highlights the regioselectivity challenges in introducing nitro groups to aromatic systems. This parallels the nitration step required for synthesizing this compound, where reaction conditions (e.g., acetic acid as a solvent) may influence nitro group positioning .

Physicochemical and Reactivity Profiles

Key Properties of this compound

  • Molecular Formula : C₉H₆N₂O₅
  • Molar Mass : 222.16 g/mol (calculated based on structural analogs)
  • Functional Groups: Nitro (-NO₂): Electron-withdrawing, directing electrophilic substitution reactions. Carboxylate Ester (-COOCH₃): Moderately polar, hydrolyzable to carboxylic acids under basic conditions.

Comparison Table

Compound Molecular Formula Molar Mass (g/mol) Key Functional Groups Polarity
This compound C₉H₆N₂O₅ 222.16 -NO₂, -COOCH₃ Moderate
1,2-Benzisoxazole-3-methanol, 6-nitro C₈H₆N₂O₄ 194.14 -NO₂, -CH₂OH High
5-Nitro-9-benzoyl-3-methyltetrahydrocarbazole C₂₀H₁₈N₂O₃ 334.37 -NO₂, -COC₆H₅, -CH₃ Low

Biological Activity

Methyl 6-nitro-1,2-benzoxazole-3-carboxylate is a compound belonging to the benzoxazole family, which has garnered attention due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Overview of Benzoxazole Derivatives

Benzoxazole derivatives, including this compound, are known for their antimicrobial , antifungal , and anticancer properties. The presence of the nitro group in the structure is believed to enhance these activities by facilitating interactions with various biological targets .

Target Interactions : Benzoxazole derivatives have been shown to interact with multiple biological targets, leading to their varied pharmacological effects. The nitro group may play a critical role in these interactions by participating in redox reactions and forming reactive intermediates that can bind to cellular macromolecules.

Biochemical Pathways : These compounds can modulate several biochemical pathways, including those involved in cell proliferation and apoptosis. For instance, certain benzoxazole derivatives have been identified as potent inhibitors of enzymes such as CpIMPDH, which is crucial for nucleotide synthesis in rapidly dividing cells .

Antimicrobial Activity

This compound exhibits significant antimicrobial properties. Research has indicated that benzoxazole derivatives can inhibit the growth of various bacterial strains and fungi. The mechanism often involves disrupting cellular membranes or inhibiting key metabolic pathways.

Anticancer Activity

The anticancer potential of this compound has been documented in several studies. For example:

  • In vitro Studies : The compound demonstrated cytotoxic effects against multiple cancer cell lines, including leukemia and breast cancer cells. IC50 values (the concentration required to inhibit cell growth by 50%) were reported in the low micromolar range, indicating potent activity .
  • Mechanism of Action : Flow cytometry assays revealed that the compound induces apoptosis in cancer cells through activation of caspase pathways and modulation of p53 levels .

Table 1: Summary of Biological Activities

Activity TypeTarget Cell LinesIC50 (µM)Mechanism of Action
AntimicrobialVarious bacterial strainsNot specifiedDisruption of cell membrane integrity
AntifungalFungal strainsNot specifiedInhibition of ergosterol synthesis
AnticancerMCF-7 (breast cancer)0.65 - 2.41Induction of apoptosis via caspase activation
U-937 (leukemia)0.12 - 2.78Modulation of p53 expression

Detailed Findings from Research

  • Anticancer Efficacy : A study reported that this compound exhibited superior cytotoxicity compared to standard chemotherapeutics like doxorubicin against certain cancer cell lines .
  • Mechanistic Insights : The compound was found to activate apoptotic pathways by increasing caspase activity and altering cell cycle dynamics, particularly causing G1 phase arrest in MCF-7 cells .

Q & A

Basic: What synthetic methodologies are recommended for preparing Methyl 6-nitro-1,2-benzoxazole-3-carboxylate, and how can reaction conditions be optimized?

Answer:
A common approach involves cyclization reactions starting from substituted benzoic acid derivatives. For example, methyl 3-amino-4-hydroxybenzoate can be reacted with nitrating agents to introduce the nitro group, followed by cyclization with a carbonyl source (e.g., aryl acids or esters) under reflux conditions . Optimization may include:

  • Catalysts : Manganese (III) acetate has been effective in similar benzoxazole syntheses for enhancing yield and regioselectivity .
  • Temperature : Prolonged reflux (15+ hours) ensures complete cyclization, as seen in analogous procedures .
  • Purification : Crystallization from ice-cold solvents or column chromatography is recommended to isolate the nitro-substituted product.

Basic: Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

Answer:

  • X-ray Crystallography : The SHELX suite (e.g., SHELXL for refinement) is widely used to resolve crystal structures, particularly for verifying nitro group orientation and benzoxazole ring planarity . WinGX provides a user-friendly interface for small-molecule crystallography, enabling efficient data processing .
  • Spectroscopy :
    • NMR : 1H^{1}\text{H} and 13C^{13}\text{C} NMR can confirm substituent positions (e.g., nitro at C6, ester at C3).
    • Mass Spectrometry : High-resolution MS validates molecular weight and fragmentation patterns.

Advanced: How can researchers address discrepancies between computational bond-length predictions and experimental crystallographic data?

Answer:
Discrepancies may arise from electron density artifacts or thermal motion. Methodological steps include:

  • Refinement Tools : Use SHELXL’s restraints for anisotropic displacement parameters to model thermal motion accurately .
  • Validation : Cross-check with ORTEP-3 for graphical representation of thermal ellipsoids and bond geometries .
  • Data Quality : Ensure high-resolution crystallographic data (<1.0 Å) to minimize errors in bond-length/angle measurements .

Advanced: What strategies elucidate the electronic effects of the nitro group on the benzoxazole core’s reactivity?

Answer:

  • Comparative Studies : Synthesize analogs (e.g., 6-bromo or 6-methyl derivatives) and compare reaction kinetics in nucleophilic/electrophilic assays. Evidence from similar nitro-benzothiazoles shows enhanced electrophilicity at the C2 position due to nitro’s electron-withdrawing effects .
  • Spectroscopic Probes : UV-Vis spectroscopy can track charge-transfer transitions influenced by the nitro group.

Basic: What stability considerations are critical for handling and storing this compound?

Answer:

  • Decomposition Risks : Nitro-substituted heterocycles may decompose at elevated temperatures. Store at –20°C in amber vials to prevent photodegradation.
  • Moisture Sensitivity : Analogous compounds (e.g., 3-methyl-2-benzothiazolinone hydrazone hydrochloride) degrade in humid conditions; use desiccants during storage .

Advanced: How can structure-activity relationship (SAR) studies guide the design of bioactive analogs?

Answer:

  • Functional Group Modifications : Replace the nitro group with other electron-withdrawing groups (e.g., sulfonic acid) to enhance interactions with biological targets, as demonstrated in antiparasitic benzothiazoles .
  • Bioactivity Assays : Test analogs against relevant biological models (e.g., Entamoeba histolytica) and correlate IC50_{50} values with substituent electronic profiles .

Advanced: How should researchers interpret conflicting spectral data (e.g., NMR vs. MS) during characterization?

Answer:

  • Cross-Validation : Confirm molecular ion peaks in MS align with expected M+M^+ values. Discrepancies in NMR integration may indicate impurities; repeat purification or employ 2D NMR (e.g., COSY, HSQC).
  • Crystallographic Backup : Resolve ambiguities using X-ray data, which provides unambiguous bond connectivity .

Basic: What are the key applications of this compound in pharmacological research?

Answer:
While direct evidence is limited, structural analogs (e.g., nitro-benzothiazoles) exhibit antiparasitic activity against Entamoeba histolytica (IC50_{50} <1 µM) . Potential applications include:

  • Drug Development : As a scaffold for designing inhibitors of parasitic enzymes (e.g., LMWPTP).
  • Mechanistic Studies : Probe nitro group redox behavior in biological systems.

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Methyl 6-nitro-1,2-benzoxazole-3-carboxylate
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Methyl 6-nitro-1,2-benzoxazole-3-carboxylate

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